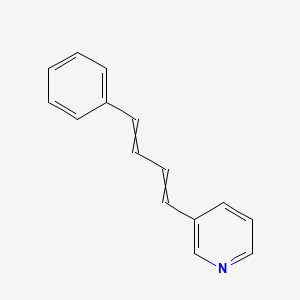
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound known for its applications in the cosmetic and pharmaceutical industries. This compound is a derivative of L-lysine, modified with a long-chain fatty acid (palmitoyl group) and additional amino acids, which enhances its stability and bioavailability. It is primarily used for its anti-aging and skin-rejuvenating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, liquid-phase synthesis can be employed. This method involves the synthesis of peptide fragments, which are then coupled together. The process is more suitable for industrial applications due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The peptide can undergo substitution reactions, where functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and specific functional properties .
Applications De Recherche Scientifique
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in wound healing, anti-inflammatory, and anti-aging treatments.
Industry: Utilized in the formulation of high-end cosmetic products for skin rejuvenation.
Mécanisme D'action
The compound exerts its effects primarily through interaction with skin cells. It promotes collagen synthesis by activating fibroblasts, leading to improved skin elasticity and reduced wrinkles. The palmitoyl group enhances its penetration into the skin, allowing for more effective delivery of the active peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Tripeptide-1: Another peptide with similar anti-aging properties.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing properties to reduce wrinkles.
Uniqueness
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- stands out due to its unique combination of amino acids and the palmitoyl group, which enhances its stability and bioavailability. This makes it particularly effective in cosmetic applications for skin rejuvenation .
Propriétés
Numéro CAS |
562834-16-6 |
|---|---|
Formule moléculaire |
C36H69N5O6 |
Poids moléculaire |
668.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-(hexadecanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N5O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-31(42)40-30(25-27(3)4)34(44)41-33(28(5)7-2)35(45)38-26-32(43)39-29(36(46)47)22-20-21-24-37/h27-30,33H,6-26,37H2,1-5H3,(H,38,45)(H,39,43)(H,40,42)(H,41,44)(H,46,47)/t28-,29-,30-,33-/m0/s1 |
Clé InChI |
GAOYIEJHBMYMFB-ZGDGUDBWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


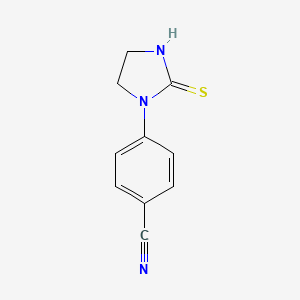
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

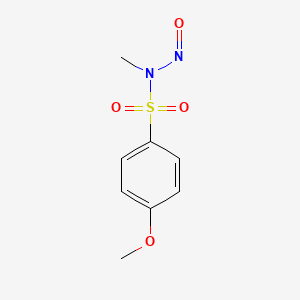

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
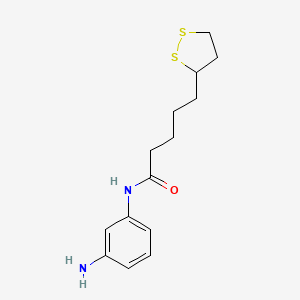
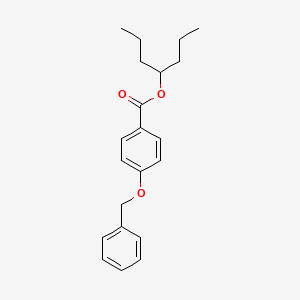


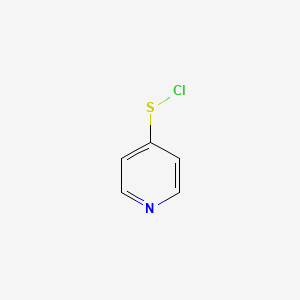
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
